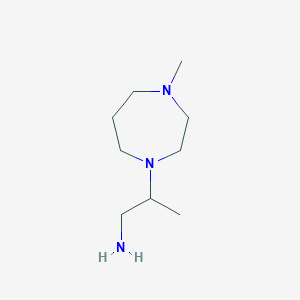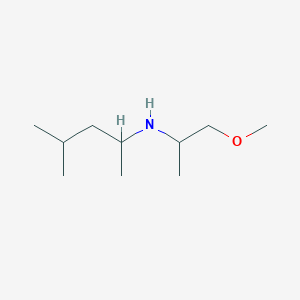
1-(シクロヘキシルメチル)アゼチジン-3-オール
概要
説明
1-(Cyclohexylmethyl)azetidin-3-ol is a cyclic amine compound that has garnered significant attention due to its potential therapeutic and industrial applications. This compound is part of the azetidine family, which is known for its unique four-membered ring structure that imparts significant ring strain, making it highly reactive and useful in various chemical reactions .
科学的研究の応用
1-(Cyclohexylmethyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an amino acid surrogate in peptide synthesis.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in designing novel pharmacophores.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexylmethyl)azetidin-3-ol typically involves the reaction of cyclohexylmethylamine with an appropriate azetidinone precursor under controlled conditions. One common method includes the use of epichlorohydrin and benzhydrylamine, followed by cyclization to form the azetidine ring . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenolysis .
Industrial Production Methods
Industrial production of 1-(Cyclohexylmethyl)azetidin-3-ol may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
1-(Cyclohexylmethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium metaperiodate to form corresponding aldehydes.
Reduction: Hydrogenolysis using Pd/C in methanol can reduce the compound to its corresponding alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, often leading to ring-opening or expansion products.
Common Reagents and Conditions
Oxidation: Sodium metaperiodate in aqueous solution.
Reduction: Palladium on carbon (Pd/C) in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Dialdehydes.
Reduction: Alcohols.
Substitution: Ring-opened or expanded azetidine derivatives.
作用機序
The mechanism of action of 1-(Cyclohexylmethyl)azetidin-3-ol involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attacks, leading to ring-opening or substitution reactions that can modulate biological pathways . The compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry .
類似化合物との比較
1-(Cyclohexylmethyl)azetidin-3-ol can be compared with other azetidine derivatives:
Azetidine-2-one: Known for its use in β-lactam antibiotics.
N-methylazetidine: Used in polymerization reactions.
Azetidine-3-carboxylic acid: An amino acid analogue with applications in peptide synthesis.
特性
IUPAC Name |
1-(cyclohexylmethyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-7-11(8-10)6-9-4-2-1-3-5-9/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJPSTOCKUZDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B1461487.png)

![(3-Methylbutan-2-yl)({[3-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1461490.png)

![3-[(2,3-dihydro-1H-inden-1-yl)amino]propan-1-ol](/img/structure/B1461492.png)





![(3-Methylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1461502.png)

![Methyl 2-[(butan-2-yl)amino]acetate](/img/structure/B1461504.png)

